1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGCBTZSOQZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chlorophenyl Azide
3-Chlorophenyl azide is synthesized from 3-chloroaniline through diazotization and azide displacement:
-
Diazotization : 3-Chloroaniline (1 equiv) is treated with NaNO₂ (1.1 equiv) and HCl (3 equiv) in H₂O at 0–5°C for 30 minutes.
-
Azide Formation : Sodium azide (1.2 equiv) is added, and the mixture is stirred for 2 hours at 0°C. The product is extracted with dichloromethane and purified via vacuum distillation (yield: 85–90%).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Ethyl propiolate serves as the alkyne component due to its electron-deficient triple bond, ensuring rapid cycloaddition under Cu(I) catalysis:
-
Azide : 3-Chlorophenyl azide (1.0 equiv).
-
Alkyne : Ethyl propiolate (1.1 equiv).
-
Catalyst : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%).
-
Solvent : tert-Butanol/H₂O (4:1 v/v).
-
Temperature : Room temperature, 12 hours.
The reaction affords ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate as a white solid (yield: 92%, purity >95% by HPLC).
Saponification to Carboxylic Acid
The ester is hydrolyzed under basic conditions:
-
Base Hydrolysis : Ethyl triazole carboxylate (1 equiv) is stirred with NaOH (2 equiv) in THF/H₂O (3:1) at 50°C for 4 hours.
-
Acidification : The mixture is neutralized with HCl (1M) to pH 2–3, precipitating 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (yield: 95%, m.p. 178–180°C).
Amide Bond Formation with Furfurylamine
Acyl Chloride Intermediate
The carboxylic acid is activated via thionyl chloride:
Coupling with Furfurylamine
The acyl chloride reacts with furfurylamine under Schotten-Baumann conditions:
-
Amine Addition : Furfurylamine (1.2 equiv) and Et₃N (2 equiv) in anhydrous THF are cooled to 0°C.
-
Acyl Chloride Addition : The acyl chloride (1 equiv) in THF is added dropwise. The mixture warms to room temperature and stirs for 6 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound (yield: 88%, purity: 99%).
Alternative Synthetic Routes and Optimization
One-Pot CuAAC and Amide Formation
A telescoped approach combines cycloaddition and amidation without isolating intermediates:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the CuAAC step:
-
Conditions : 3-Chlorophenyl azide, ethyl propiolate, CuSO₄/sodium ascorbate in DMF, 100°C, 30 minutes.
-
Yield : 89% for the ester, comparable to conventional heating.
Structural Characterization and Analytical Data
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85–7.40 (m, 4H, Ar-H), 6.55–6.35 (m, 3H, furan-H), 4.65 (d, 2H, J = 5.6 Hz, CH₂), 4.20 (br s, 1H, NH).
-
¹³C NMR : δ 163.5 (C=O), 143.2 (triazole-C), 134.1–126.3 (Ar-C), 110.2 (furan-C), 39.8 (CH₂).
-
HRMS : [M+H]⁺ calcd. for C₁₄H₁₁ClN₄O₂: 326.0572; found: 326.0576.
Purity and Stability
-
HPLC : >99% purity (C18 column, acetonitrile/H₂O gradient).
-
Stability : Stable at room temperature for >6 months under inert atmosphere.
Comparative Analysis of Catalytic Systems
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄/NaAsc, t-BuOH/H₂O | t-BuOH/H₂O | RT | 12 | 92 |
| CuI/DIPEA, DMF | DMF | 80°C | 6 | 85 |
| CuNPs, H₂O | H₂O | RT | 24 | 76 |
| Microwave, CuSO₄/NaAsc | DMF | 100°C | 0.5 | 89 |
CuSO₄/NaAsc in t-BuOH/H₂O provides optimal balance of yield and regioselectivity, while microwave methods enhance reaction efficiency.
Challenges and Mitigation Strategies
-
Azide Handling : 3-Chlorophenyl azide is thermally sensitive. Storage at −20°C under argon minimizes decomposition.
-
Propiolic Acid Stability : Ethyl propiolate is preferred over propiolic acid to avoid polymerization.
-
Amide Racemization : Furfurylamine’s primary amine minimizes epimerization risks during coupling.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in the substituents on the aryl ring (1-position) and the amide side chain (4-position). These modifications influence molecular weight, polarity, and intermolecular interactions (e.g., hydrogen bonding, π-stacking).
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated from formula in .
Key Observations:
- Substituent Effects: Aryl Group: Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and binding to hydrophobic pockets. For example, the 3-chlorophenyl group in the title compound may improve target affinity compared to 4-methoxyphenyl (electron-donating) in compound 4E . Amide Side Chain: Polar groups (e.g., furan-2-ylmethyl, 2-methoxyethyl) increase solubility, while aromatic substituents (e.g., 4-chlorophenyl) enhance lipophilicity.
- The title compound (280.71 Da) falls within the optimal range for drug-likeness (200–500 Da) .
Key Insights:
- Anticancer Analogues: The 4-methoxyphenyl and cyclopropyl groups in enhance cytotoxicity, likely via DNA interaction.
- Antiviral Activity : Click chemistry-derived compounds (e.g., ) show potent HIV-1 inhibition, suggesting the title compound’s triazole core could be optimized for viral targets.
- Neuroactive Potential: RFM’s antiepileptic activity highlights the triazole scaffold’s versatility, though substituent specificity is critical.
Biological Activity
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, known for various pharmacological properties including antimicrobial, antifungal, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C14H12ClN3O with a molecular weight of 273.72 g/mol. The presence of the chlorophenyl and furan groups contributes to its unique chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O |
| Molecular Weight | 273.72 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in critical cellular pathways. This binding can modulate enzyme activity or receptor signaling, potentially leading to antiproliferative effects in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- Case Study : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated significant antiproliferative activity against leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Triazole compounds are also known for their antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit broad-spectrum activity against various bacterial and fungal strains .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other triazole derivatives was conducted:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-triazole | Anticancer | 5.0 |
| 1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-triazole | Antimicrobial | 10.0 |
| 1-(4-thiocyanatophenyl)-triazole | Antiproliferative | 0.21 |
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; furan protons at δ 6.3–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 343.08) .
- IR spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) .
How do structural modifications (e.g., halogen position, heterocyclic substituents) impact bioactivity?
Q. Advanced
- 3-Chlorophenyl vs. 4-chlorophenyl : The meta-chloro position may enhance hydrophobic interactions with target proteins compared to para derivatives, as seen in QSAR studies of similar triazoles .
- Furan-2-ylmethyl vs. thiophene : Furan’s oxygen atom increases polarity, potentially improving solubility but reducing membrane permeability compared to thiophene .
- Triazole substitution : Methyl or pyridyl groups at position 5 modulate electron density, affecting binding affinity to enzymes like kinase targets .
What methodologies resolve conflicting bioactivity data across similar triazole derivatives?
Q. Advanced
- Comparative docking studies : Use molecular modeling (e.g., AutoDock) to compare binding modes of 3-chlorophenyl vs. 4-chlorophenyl analogs .
- Metabolic stability assays : Incubate compounds with liver microsomes to assess if conflicting in vitro/in vivo results stem from differential metabolism .
- Dose-response profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
What are the challenges in analyzing byproducts during synthesis?
Q. Advanced
- Regioisomeric triazoles : CuAAC may produce 1,4- and 1,5-triazole regioisomers. Use preparative TLC or HPLC to separate and characterize byproducts .
- Incomplete substitution : Residual intermediates (e.g., unreacted azide) can be detected via LC-MS and minimized by optimizing coupling reagent ratios .
- Oxidation of furan : Furan rings are prone to oxidation under acidic conditions. Monitor reaction pH and use inert atmospheres to suppress degradation .
How does the furan-2-ylmethyl group influence pharmacokinetic properties?
Q. Advanced
- Solubility : The furan’s oxygen enhances water solubility (~25 µg/mL in PBS) compared to phenyl analogs but reduces logP (predicted ~2.8) .
- Metabolism : Furan rings may undergo cytochrome P450-mediated oxidation, generating reactive intermediates. Assess metabolic stability using hepatocyte assays .
- Protein binding : Surface plasmon resonance (SPR) studies show moderate serum albumin binding (~70%), suggesting balanced bioavailability .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) to identify key residues (e.g., Lys721, Thr766) for mutagenesis validation .
- Pharmacophore modeling : Map essential features (e.g., triazole hydrogen-bond acceptors, chloro hydrophobic group) to screen virtual libraries for analogs .
- ADMET prediction : Software like SwissADME estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and toxicity (AMES test negativity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
